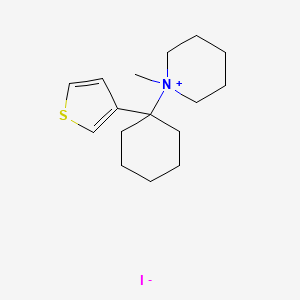
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is a complex organic compound that features a piperidinium core substituted with a thienyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide typically involves the reaction of 1-(3-thienyl)cyclohexylamine with methyl iodide in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Piperidine derivatives
Substitution: Corresponding halide or hydroxide derivatives
Scientific Research Applications
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include:
Binding to Receptors: The thienyl and cyclohexyl groups may enhance binding affinity to specific receptors.
Signal Transduction: Modulation of receptor activity can lead to changes in intracellular signaling pathways.
Comparison with Similar Compounds
- 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine
- 1-(1,1-Dioxido-3-thietanyl)piperidine
- 1-(4-Methyl-2-thienyl)cyclohexyl)piperidine hydrochloride
Comparison: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21602-50-6 |
|---|---|
Molecular Formula |
C16H26INS |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-methyl-1-(1-thiophen-3-ylcyclohexyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C16H26NS.HI/c1-17(11-6-3-7-12-17)16(9-4-2-5-10-16)15-8-13-18-14-15;/h8,13-14H,2-7,9-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
FUOPLBCOTQBKGY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)C2(CCCCC2)C3=CSC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


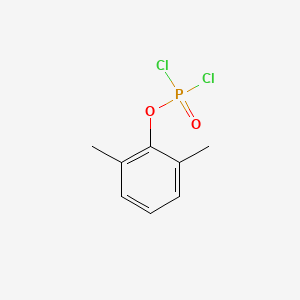
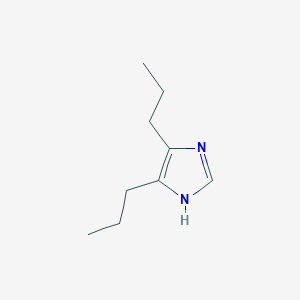
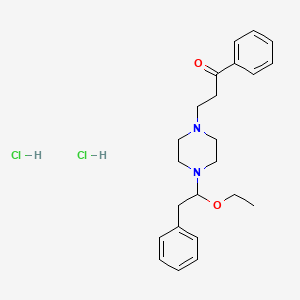
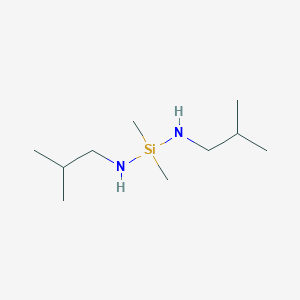
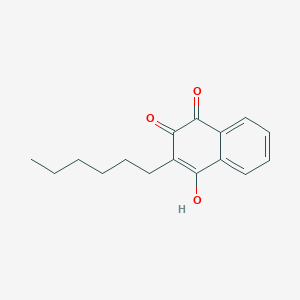
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
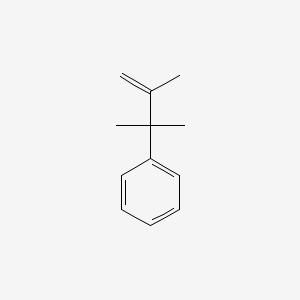

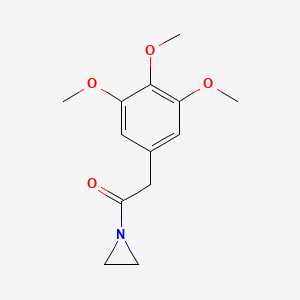

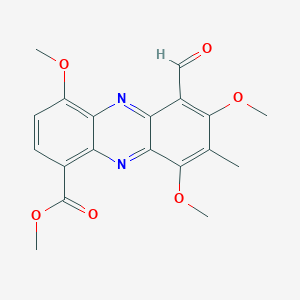
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
